Hexamethyleneimine
Overview
Description
Hexamethyleneimine is a heterocyclic organic compound with the molecular formula C₆H₁₃N. It is a colorless liquid with an ammonia-like odor and is known for its versatility in various chemical reactions and applications. This compound is also referred to as azacycloheptane or hexahydroazepine .
Mechanism of Action
Hexamethyleneimine, also known as Azepane, is a chemical compound with the empirical formula C6H13N . It plays a crucial role in various biochemical processes and has significant applications in the pharmaceutical and agrochemical industries . This article provides a comprehensive overview of the mechanism of action of this compound.
Target of Action
This compound primarily targets the synthesis of various natural products and bioactive molecules . It is a key intermediate in the production of pharmaceuticals and agrochemicals, including penicillin, herbicides, and fungicides .
Mode of Action
For instance, it is used in the preparation of zeolitic catalysts such as MCM-22 and MCM-49, SAPO-35 (a molecular sieve), various microporous aluminosilicates and titanosilicates, and organic-inorganic hybrid perovskite .
Biochemical Pathways
This compound is involved in several biochemical pathways. It plays a crucial role in the synthesis of various natural products and bioactive molecules, such as (−)-balanol, indole estrogens, derivatives of daunorubicin, and (+)-cetiedil . The exact biochemical pathways and their downstream effects are complex and subject to ongoing research.
Result of Action
The result of this compound’s action is the successful synthesis of various compounds. For instance, it facilitates the production of pharmaceuticals and agrochemicals, including penicillin, herbicides, and fungicides . It also aids in the preparation of various catalysts and molecular sieves .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its vapor pressure is 7.4 mmHg at 21.1 °C . .
Preparation Methods
Hexamethyleneimine can be synthesized through several methods:
From Hexamethylenediamine: This method involves the catalytic deamination of hexamethylenediamine in an inert solvent at temperatures ranging from 70 to 180°C.
One-Pot Synthesis from ε-Hexanolactam: This method involves the chemoselective reduction of the amide group in ε-hexanolactam using freshly prepared aluminum borohydride in tetrahydrofuran (THF).
Chemical Reactions Analysis
Hexamethyleneimine undergoes various chemical reactions, including:
Neutralization Reactions: It neutralizes acids in exothermic reactions to form salts and water.
Incompatibility with Certain Compounds: this compound may be incompatible with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.
Combustion: Combustion of this compound produces toxic oxides of nitrogen.
Scientific Research Applications
Hexamethyleneimine has a wide range of applications in scientific research and industry:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceuticals.
Rubber Products: This compound is a raw material for rubber products and is used in the production of rubber chemicals.
Agrochemicals: It serves as an intermediate for agrochemicals.
Zeolites and Catalysts: This compound is used in the preparation of zeolitic catalysts such as MCM-22 and MCM-49, as well as molecular sieves like SAPO-35.
Dyes and Inks: It is used in the production of dyes and inks.
Textile Chemicals: This compound is used in textile chemicals and as a corrosion inhibitor.
Comparison with Similar Compounds
Hexamethyleneimine can be compared with other similar compounds, such as:
Piperidine: Both this compound and piperidine are nitrogen-containing heterocycles, but this compound has a seven-membered ring, while piperidine has a six-membered ring.
Morpholine: Morpholine contains both nitrogen and oxygen in its ring structure, whereas this compound contains only nitrogen.
This compound is unique due to its seven-membered ring structure, which provides distinct chemical properties and reactivity compared to other nitrogen-containing heterocycles.
Properties
IUPAC Name |
azepane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-2-4-6-7-5-3-1/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIQJIWKELUFRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
Record name | HEXAMETHYLENEIMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1026879 | |
Record name | Hexamethyleneimine | |
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Molecular Weight |
99.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexamethyleneimine appears as a colorless liquid with an ammonia-like odor. Flash point 65 °F. Toxic by ingestion. Corrosive to metals and tissue. Combustion produces toxic oxides of nitrogen., Liquid, Clear colorless liquid with an ammonical odor; [Hawley] | |
Record name | HEXAMETHYLENEIMINE | |
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Record name | 1H-Azepine, hexahydro- | |
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Boiling Point |
270 °F at 760 mmHg (USCG, 1999), 138 °C | |
Record name | HEXAMETHYLENEIMINE | |
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Record name | HEXAMETHYLENEIMINE | |
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Flash Point |
99 °F (USCG, 1999), 99 °F OC | |
Record name | HEXAMETHYLENEIMINE | |
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Record name | HEXAMETHYLENEIMINE | |
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Solubility |
Very soluble in ethanol and ethyl ether, In water, 3.19X10+4 mg/l @ 25 °C | |
Record name | HEXAMETHYLENEIMINE | |
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Density |
0.88 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8643 @ 22 °C/4 °C | |
Record name | HEXAMETHYLENEIMINE | |
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Vapor Pressure |
217.14 mmHg (USCG, 1999), 8.09 [mmHg], 8.09 mm Hg @ 25 °C | |
Record name | HEXAMETHYLENEIMINE | |
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Record name | Hexamethyleneimine | |
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Color/Form |
CLEAR COLORLESS LIQ | |
CAS No. |
111-49-9 | |
Record name | HEXAMETHYLENEIMINE | |
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Record name | Azepane | |
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Record name | Hexahydroazepine | |
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Record name | 1H-Azepine, hexahydro- | |
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Record name | Perhydroazepine | |
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Record name | HEXAHYDROAZEPINE | |
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Melting Point |
-37 °C | |
Record name | HEXAMETHYLENEIMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
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